Ethyl 4-chloro-3,5-difluoropicolinate
Description
Ethyl 4-chloro-3,5-difluoropicolinate is a halogenated pyridine derivative characterized by a picolinic acid backbone modified with chlorine (Cl) at the 4-position, fluorine (F) at the 3- and 5-positions, and an ethyl ester group. This compound is of significant interest in agrochemical and pharmaceutical research due to the combined electronic effects of its substituents, which enhance reactivity and stability. Halogenated picolinates are commonly employed as intermediates in synthesizing herbicides, fungicides, and bioactive molecules .
Properties
Molecular Formula |
C8H6ClF2NO2 |
|---|---|
Molecular Weight |
221.59 g/mol |
IUPAC Name |
ethyl 4-chloro-3,5-difluoropyridine-2-carboxylate |
InChI |
InChI=1S/C8H6ClF2NO2/c1-2-14-8(13)7-6(11)5(9)4(10)3-12-7/h3H,2H2,1H3 |
InChI Key |
UIGNMSWJPCADOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(C(=C1F)Cl)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects: Halogens vs. Alkyl Groups
The compound’s structural uniqueness lies in its trifunctional halogenation (Cl, F) and ethyl ester. Comparisons with analogs highlight key differences:
| Compound Name | Substituents | Core Structure | Key Applications |
|---|---|---|---|
| Ethyl 4-chloro-3,5-difluoropicolinate | 4-Cl, 3,5-F, ethyl ester | Pyridine | Agrochemical intermediates |
| 4-Chloro-3,5-dimethylphenol | 4-Cl, 3,5-CH₃ | Phenol | Disinfectant, lab chemical |
| Ethylphosphonous dichloride | Ethyl, PCl₂ | Phosphorus | Chemical synthesis |
| 2-Methylpropyl ester (Example 5, EP 4374877) | 2-methylpropyl ester, complex substituents | Pyrrolo-pyridazine | Pharmaceutical intermediates |
Key Findings:
- Halogenation vs. Alkylation: this compound’s electron-withdrawing Cl and F substituents increase electrophilicity compared to 4-chloro-3,5-dimethylphenol’s methyl groups, which are electron-donating. This enhances reactivity in nucleophilic substitution reactions .
- Ester Group Influence : The ethyl ester balances lipophilicity and metabolic stability. In contrast, the 2-methylpropyl ester in EP 4374877 (e.g., Reference Example 5) offers greater lipophilicity, favoring blood-brain barrier penetration in pharmaceuticals .
Research and Application Insights
Pharmacological Potential
This compound’s fluorine atoms may enhance binding affinity in drug design by mimicking bioisosteres like hydroxyl groups .
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